zaragozic acid C

概要

説明

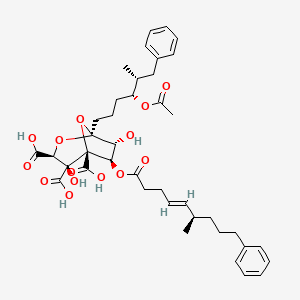

ザラゴジック酸Cは、スクアレンシンターゼの強力な阻害剤であるザラゴジック酸ファミリーに属する天然物です。この酵素は、コレステロールを含むステロールの生合成において重要な役割を果たします。 ザラゴジック酸Cは、複数のヒドロキシ基とカルボン酸基で修飾された独自の2,8-ジオキサビシクロ[3.2.1]オクタンコアを特徴としています .

準備方法

合成経路と反応条件: ザラゴジック酸Cの合成は、その高度に官能基化された構造と複数の立体中心のために複雑です。注目すべき合成経路の1つは、光化学的C(sp3)–Hアシル化を使用しています。 この方法は、ペルシリル化されたD-グルコンラクトンから始まり、紫外線LED照射下でのノリッシュ・ヤング環化を含む一連の変換を経て、その後、酸化による開環とさらなる官能基変換が行われます .

化学反応の分析

反応の種類: ザラゴジック酸Cは、以下を含むさまざまな化学反応を起こします。

酸化: 追加の酸素官能基の導入。

還元: カルボニル基をアルコールに還元します。

置換: アシル化などの他の官能基と官能基を置換します。

一般的な試薬と条件:

酸化: 過ヨウ素酸ナトリウムなどの酸化剤を使用します。

還元: 水素化リチウムアルミニウムなどの還元剤を使用します。

主要な生成物: これらの反応から生成される主な生成物には、修飾された官能基を持つザラゴジック酸Cのさまざまな誘導体が含まれ、さらなる生物学的試験と用途に使用できます .

4. 科学研究における用途

ザラゴジック酸Cは、幅広い科学研究用途があります。

科学的研究の応用

Inhibition of Squalene Synthase

One of the primary applications of zaragozic acid C is its role as a squalene synthase inhibitor . This enzyme catalyzes the first committed step in cholesterol biosynthesis, making this compound a valuable compound in the study of cholesterol metabolism and related disorders.

- Potency : this compound exhibits picomolar inhibitory activity against squalene synthase, with reported Ki values around 45 pM, making it one of the most potent inhibitors known for this enzyme .

- Cholesterol Regulation : The inhibition of squalene synthase leads to decreased cholesterol synthesis in hepatic cells, which has implications for treating conditions like hypercholesterolemia .

Potential Therapeutic Applications

The unique properties of this compound extend beyond cholesterol regulation. Its ability to modulate cellular pathways positions it as a candidate for various therapeutic applications:

- Cancer Treatment : this compound has been shown to enhance the efficacy of radiochemotherapy in acute myeloid leukemia cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

- Antifungal Activity : Given its fungal origin, research indicates that this compound may possess antifungal properties, although further studies are needed to explore this application fully .

Synthetic Chemistry and Research

The synthesis of this compound has been a focus of organic chemistry research due to its complex structure. Several synthetic routes have been developed to produce this compound efficiently:

- Self-Consistent Synthesis : Recent studies have demonstrated innovative synthetic strategies that allow for the rapid construction of this compound's carbon skeleton while minimizing oxidation state changes and protecting group manipulations . This approach not only aids in the efficient synthesis of this compound but also enhances our understanding of complex organic synthesis.

Case Studies and Research Findings

Several studies have documented the applications and synthesis of this compound:

- Study on Inhibition Mechanism : A study highlighted the competitive inhibition mechanism of zaragozic acids on rat liver squalene synthase, demonstrating significant accumulation of metabolic intermediates upon treatment .

- Total Synthesis Approaches : Various total synthesis strategies have been reported, showcasing different methodologies such as photochemical reactions and organocatalysis that contribute to the efficient production of this compound .

作用機序

ザラゴジック酸Cは、主にスクアレンシンターゼを阻害することで効果を発揮します。スクアレンシンターゼは、プレスクアレンピロリン酸をスクアレンに変換する酵素であり、コレステロール生合成の重要なステップです。この酵素を阻害することで、ザラゴジック酸Cはコレステロールやその他のステロールの産生を効果的に減らします。 さらに、抗腫瘍活性に役立つrasファルネシルタンパク質転移酵素を阻害することが判明しています .

類似化合物:

- ザラゴジック酸A

- ザラゴジック酸B

- スクアレスターチン1

比較: すべてのザラゴジック酸は、スクアレンシンターゼ阻害剤として類似の核心構造と機能を共有していますが、ザラゴジック酸Cは、そのヒドロキシ基とカルボン酸基の特定の配置により、その強力な阻害活性と明確な生物学的効果に貢献しているため、ユニークです .

参考文献

類似化合物との比較

- Zaragozic Acid A

- Zaragozic Acid B

- Squalestatin 1

Comparison: While all zaragozic acids share a similar core structure and function as squalene synthase inhibitors, Zaragozic Acid C is unique due to its specific arrangement of hydroxy and carboxylic acid groups, which contribute to its potent inhibitory activity and distinct biological effects .

References

生物活性

Zaragozic acid C is a member of the zaragozic acid family, which consists of fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase (SQS). This compound has garnered attention for its potential therapeutic applications, especially in the treatment of hypercholesterolemia and possibly cancer.

This compound features a unique bicyclic structure characterized by a 2,8-dioxobicyclo[3.2.1]octane core with multiple hydroxyl and carboxylic acid groups. The specific structural formula allows it to interact effectively with the active site of squalene synthase, inhibiting its activity.

- Inhibition of Squalene Synthase : Zaragozic acids, including C, act as competitive inhibitors of SQS. The apparent inhibition constant (Ki) values for zaragozic acids A, B, and C are reported as 78 pM, 29 pM, and 45 pM respectively . This high potency indicates that even low concentrations can significantly reduce cholesterol synthesis.

Biological Activities

- Cholesterol Synthesis Inhibition : this compound has been shown to inhibit cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. This effect is crucial for its potential use in treating conditions related to high cholesterol levels .

- Serum Cholesterol-Lowering Effects : In vivo studies have demonstrated that this compound can lower serum cholesterol levels effectively. The compound's ability to inhibit SQS leads to a reduction in cholesterol production, which is beneficial for managing hypercholesterolemia .

- Antitumor Activity : Recent research indicates that zaragozic acids may also exhibit antitumor properties. Their mechanism involves not only the inhibition of SQS but also potential interactions with other cellular pathways involved in tumor growth and proliferation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Study on Fungal Metabolites : Research involving the fungus Mollisia sp. SANK 10294 revealed that novel zaragozic acids (including F-10863A, B, C, and D) possess similar inhibitory effects on SQS as this compound. These compounds have been shown to lower serum cholesterol levels in animal models .

- Total Synthesis and Biological Evaluation : The total synthesis of this compound was achieved using innovative photochemical methods, allowing for detailed biological evaluation of its effects on cholesterol metabolism and potential therapeutic applications .

Comparative Table of Zaragozic Acids

| Compound | Ki (pM) | Cholesterol Inhibition | Antitumor Activity |

|---|---|---|---|

| Zaragozic Acid A | 78 | Yes | Yes |

| Zaragozic Acid B | 29 | Yes | Yes |

| This compound | 45 | Yes | Potentially |

特性

CAS番号 |

146389-62-0 |

|---|---|

分子式 |

C40H50O14 |

分子量 |

754.8 g/mol |

IUPAC名 |

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |

InChIキー |

KQMNJFMTGHRJHM-ZFSXNWTMSA-N |

SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

異性体SMILES |

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |

正規SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。